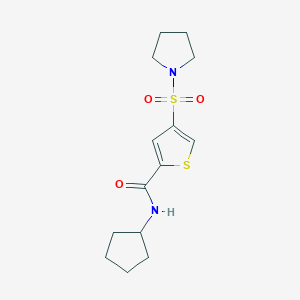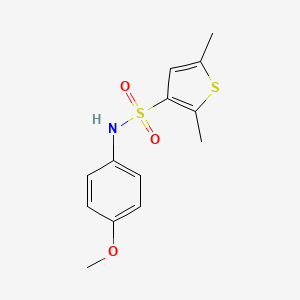
2-benzyl-N-methyl-4-(phenylsulfonyl)-1,3-oxazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-benzyl-N-methyl-4-(phenylsulfonyl)-1,3-oxazol-5-amine is a synthetic compound that has been widely used in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it an important tool for investigating various biological processes.
Mécanisme D'action
2-benzyl-N-methyl-4-(phenylsulfonyl)-1,3-oxazol-5-amine selectively inhibits PKC activity by binding to the catalytic domain of PKC. This binding prevents the activation of PKC by diacylglycerol and phorbol esters, which are the natural activators of PKC. As a result, 2-benzyl-N-methyl-4-(phenylsulfonyl)-1,3-oxazol-5-amine can be used to investigate the specific role of PKC in various biological processes.
Biochemical and Physiological Effects:
2-benzyl-N-methyl-4-(phenylsulfonyl)-1,3-oxazol-5-amine has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that 2-benzyl-N-methyl-4-(phenylsulfonyl)-1,3-oxazol-5-amine can inhibit the growth of cancer cells by inducing apoptosis. In addition, 2-benzyl-N-methyl-4-(phenylsulfonyl)-1,3-oxazol-5-amine has been found to inhibit platelet aggregation and reduce inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-benzyl-N-methyl-4-(phenylsulfonyl)-1,3-oxazol-5-amine in lab experiments is its ability to selectively inhibit PKC activity. This allows researchers to investigate the specific role of PKC in various biological processes. However, one limitation of using 2-benzyl-N-methyl-4-(phenylsulfonyl)-1,3-oxazol-5-amine is its potential toxicity. In vitro studies have shown that high concentrations of 2-benzyl-N-methyl-4-(phenylsulfonyl)-1,3-oxazol-5-amine can be toxic to cells.
Orientations Futures
There are several future directions for the use of 2-benzyl-N-methyl-4-(phenylsulfonyl)-1,3-oxazol-5-amine in scientific research. One direction is the investigation of the specific role of PKC in cancer cell growth and survival. Another direction is the development of new PKC inhibitors based on the structure of 2-benzyl-N-methyl-4-(phenylsulfonyl)-1,3-oxazol-5-amine. Finally, the potential use of 2-benzyl-N-methyl-4-(phenylsulfonyl)-1,3-oxazol-5-amine as a therapeutic agent for cancer and inflammatory diseases should be explored further.
Conclusion:
In conclusion, 2-benzyl-N-methyl-4-(phenylsulfonyl)-1,3-oxazol-5-amine is a synthetic compound that has been widely used in scientific research. Its ability to selectively inhibit PKC activity has made it an important tool for investigating various biological processes. While there are limitations to its use, the future directions for the use of 2-benzyl-N-methyl-4-(phenylsulfonyl)-1,3-oxazol-5-amine in scientific research are promising and warrant further investigation.
Méthodes De Synthèse
2-benzyl-N-methyl-4-(phenylsulfonyl)-1,3-oxazol-5-amine can be synthesized using a variety of methods. One common method involves the reaction of benzylamine, methyl isocyanate, and phenylsulfonyl chloride in the presence of a base. Another method involves the reaction of benzylamine, methyl isocyanide, and phenylsulfonyl azide in the presence of a catalyst. Both methods result in the formation of 2-benzyl-N-methyl-4-(phenylsulfonyl)-1,3-oxazol-5-amine with good yield and purity.
Applications De Recherche Scientifique
2-benzyl-N-methyl-4-(phenylsulfonyl)-1,3-oxazol-5-amine has been widely used in scientific research due to its ability to selectively inhibit protein kinase C (PKC) activity. PKC is a family of serine/threonine kinases that play a critical role in many cellular processes, including cell growth, differentiation, and survival. By selectively inhibiting PKC activity, 2-benzyl-N-methyl-4-(phenylsulfonyl)-1,3-oxazol-5-amine can be used to investigate the role of PKC in various biological processes.
Propriétés
IUPAC Name |
4-(benzenesulfonyl)-2-benzyl-N-methyl-1,3-oxazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-18-16-17(23(20,21)14-10-6-3-7-11-14)19-15(22-16)12-13-8-4-2-5-9-13/h2-11,18H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSORZPUMLWCTEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(N=C(O1)CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-benzyl-N-methyl-4-(phenylsulfonyl)-1,3-oxazol-5-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B5532820.png)
![N-(2-{4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)benzamide](/img/structure/B5532826.png)
![N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5532831.png)
![N-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide](/img/structure/B5532836.png)
![2-methoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5532845.png)

![4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-N-phenylpiperidine-1-carboxamide](/img/structure/B5532867.png)

![(3S*,4R*)-1-[(4-acetylphenoxy)acetyl]-4-pyridin-4-ylpyrrolidine-3-carboxylic acid](/img/structure/B5532892.png)
![(4-{[(4-methyl-1,3-thiazol-2-yl)thio]acetyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5532898.png)
![N-[2-(cyclohexylthio)ethyl]-7-methoxychromane-3-carboxamide](/img/structure/B5532901.png)
![1-(cyclohexylmethyl)-3-cyclopropyl-5-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-1H-1,2,4-triazole](/img/structure/B5532908.png)
![(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-fluorophenyl)methanone](/img/structure/B5532918.png)